Product packaging for Isopropyl methyl methylphosphonate(Cat. No.:CAS No. 690-64-2)

Isopropyl methyl methylphosphonate

Cat. No.: B15046725
CAS No.: 690-64-2
M. Wt: 152.13 g/mol
InChI Key: GDBDOLDINYFAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Organophosphorus Compound Studies

Isopropyl methyl methylphosphonate (B1257008) belongs to the broad class of organophosphorus compounds, which are organic compounds containing carbon-phosphorus bonds. Within this family, it is classified as an organophosphonate. These compounds are a major focus of research due to their diverse applications and chemical properties. Isopropyl methyl methylphosphonate, for instance, is utilized as a precursor in the synthesis of other organophosphorus compounds and as a reagent in a variety of chemical reactions. Its structure and reactivity are studied to better understand the behavior of this class of chemicals in both biological and environmental systems.

Research Significance as a Chemical Entity and its Relation to Nerve Agents and Their Degradation Products

A primary reason for the extensive research on this compound is its structural relationship to highly toxic nerve agents, such as Sarin (B92409) (GB). Due to this similarity, IMMP is used as a chemical simulant to study the detection, persistence, and degradation of these hazardous substances under safer laboratory conditions.

The study of IMMP is also closely linked to the analysis of nerve agent degradation products. When nerve agents like Sarin hydrolyze, they form specific and more stable chemical signatures. One of the principal hydrolysis products of Sarin is Isopropyl Methylphosphonic Acid (IMPA), also known as GB acid. nih.govcymitquimica.com The development of analytical methods to detect IMPA in environmental samples, such as groundwater, is a critical aspect of verifying exposure to or the breakdown of Sarin. nih.gov

Furthermore, IMMP is often discussed in the context of other nerve agent simulants like Diisopropyl Methylphosphonate (DIMP). mdpi.com DIMP is a known byproduct or precursor in Sarin synthesis and is widely used to test and calibrate sensitive detection equipment. mdpi.com Research on both IMMP and DIMP contributes to a comprehensive understanding of how these types of organophosphorus compounds behave and how they can be effectively monitored.

Historical and Current Research Perspectives on this compound

Historically, research involving compounds like this compound has been driven by defense and environmental monitoring needs. Current research continues in these areas but has expanded to include more fundamental chemical studies. One area of focus is the atmospheric chemistry of IMMP, particularly its reaction kinetics with hydroxyl (OH) radicals, which is crucial for determining its environmental persistence. acs.org

Modern analytical chemistry plays a vital role in the study of IMMP. Techniques such as gas chromatography (GC) combined with mass spectrometry (MS) or flame photometric detection (FPD) are standard for its detection and quantification in various media, including air and soil. cdc.gov Researchers continuously work to refine these methods to achieve lower detection limits and improve accuracy. nih.govcdc.gov The synthesis of IMMP and its derivatives is another active area of research, with an emphasis on precise derivatization methods to ensure accurate analytical characterization.

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 690-64-2 nist.govnist.gov
Molecular Formula C₅H₁₃O₃P nist.govnist.govnih.gov
Molecular Weight 152.13 g/mol nih.gov
IUPAC Name 2-[methoxy(methyl)phosphoryl]oxypropane
Canonical SMILES CC(C)OP(=O)(C)OC
InChI Key GDBDOLDINYFAKS-UHFFFAOYSA-N nist.govnist.gov
logP oct/wat 1.881 chemeo.com
Water Solubility (log₁₀WS) -2.48 mol/l chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O3P B15046725 Isopropyl methyl methylphosphonate CAS No. 690-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

690-64-2

Molecular Formula

C5H13O3P

Molecular Weight

152.13 g/mol

IUPAC Name

2-[methoxy(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C5H13O3P/c1-5(2)8-9(4,6)7-3/h5H,1-4H3

InChI Key

GDBDOLDINYFAKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Isopropyl Methyl Methylphosphonate

Established Synthetic Routes for Isopropyl Methyl Methylphosphonate (B1257008)

Multi-Stage Synthesis Pathways (e.g., Trimethyl Phosphite (B83602) Transesterification, Methylation, Demethylation)

The synthesis of isopropyl methyl methylphosphonate can be achieved through a series of well-defined reaction steps, often starting from simple phosphorus compounds. A common strategy involves the use of trimethyl phosphite as a key intermediate.

Transesterification of Trimethyl Phosphite:

The synthesis often begins with the transesterification of an aryl-substituted phosphite with methanol (B129727) to produce trimethyl phosphite. google.com This reaction is typically catalyzed by a basic catalyst and is driven by the continuous removal of the trimethyl phosphite/methanol azeotrope by distillation. google.com The use of excess methanol ensures the reaction goes to completion. google.com

Methylation via the Michaelis-Arbuzov Reaction:

Trimethyl phosphite can then undergo the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, to introduce a methyl group onto the phosphorus atom, forming dimethyl methylphosphonate. wikipedia.orgresearchgate.net This rearrangement is often initiated by reacting trimethyl phosphite with a methylating agent like methyl iodide. wikipedia.org The reaction can be catalyzed by Lewis acids or other agents to facilitate the rearrangement. google.com

Demethylation:

The process of demethylation involves the removal of a methyl group from a molecule. wikipedia.org In the context of synthesizing this compound, a demethylation step would be required to convert a precursor like dimethyl methylphosphonate into a mono-methylated intermediate. This can be achieved using various reagents, such as sodium ethanethiolate, which can selectively remove a methyl group from a dimethyl phosphonate (B1237965) ester. nih.gov

Esterification Protocols for Alkyl Methylphosphonic Acids

An alternative and direct route to this compound involves the esterification of methylphosphonic acid.

Direct Esterification:

Methylphosphonic acid can be directly esterified with isopropyl alcohol to yield isopropyl methylphosphonate. This reaction typically requires controlled conditions, such as the use of anhydrous reagents to prevent hydrolysis of the ester product. Microwave-assisted esterification in the presence of an ionic liquid has been shown to be an effective method for the monoesterification of alkylphosphonic acids with various alcohols, including isopropanol (B130326). nih.govresearchgate.net The selectivity of the reaction, favoring the monoester over the diester, can be controlled by adjusting reaction parameters like temperature. nih.gov

Challenges in Esterification:

Phosphonic acids are generally resistant to direct esterification. nih.govresearchgate.net The process can be complicated by the simultaneous formation of both mono- and di-esters. nih.gov However, selective monoesterification can be achieved under specific conditions. nih.gov

This compound as a Precursor in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of other organophosphorus compounds. cymitquimica.comcymitquimica.com Its structure, containing a reactive P-O-isopropyl bond, allows for further chemical modifications. For instance, it can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other functional groups.

Development and Characterization of this compound Analogs and Simulants

Due to its structural similarity to certain chemical warfare agents, this compound and its analogs are used as simulants in research and for the calibration of detection equipment. vulcanchem.com

Analogs and Simulants:

Diisopropyl methylphosphonate (DIMP): DIMP is a well-known simulant for G-series nerve agents like sarin (B92409). mdpi.comnih.gov It is a byproduct of sarin synthesis and can also be used as a precursor. mdpi.comnih.gov

Other Analogs: Research has been conducted on the synthesis and characterization of various analogs, including those with different alkyl groups, to study structure-activity relationships and to develop a broader range of simulants. osti.gov

Characterization Techniques:

The characterization of this compound and its analogs is crucial for verifying their identity and purity. Standard analytical techniques employed include:

Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify the compound and its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify functional groups present in the molecule.

Production of Reference Standards for Research Applications

The availability of high-purity reference standards is essential for accurate research and analysis. Isopropyl methylphosphonate and its primary metabolite, isopropyl methylphosphonic acid (IMPA), are produced as reference materials for various applications, including toxicological studies and environmental monitoring. cymitquimica.comnih.govepa.gov These standards are critical for the validation of analytical methods and for ensuring the reliability of experimental data.

Advanced Analytical Techniques for Isopropyl Methyl Methylphosphonate and Its Derivatives

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For IMMP and its derivatives, both gas and liquid chromatography methodologies are extensively utilized, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like isopropyl methyl methylphosphonate (B1257008). chromatographyonline.comchromatographyonline.com It involves the separation of analytes in a gaseous mobile phase as they pass through a stationary phase within a column.

The choice of detector in GC is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detection (FID): FID is a common detector that provides good sensitivity for organic compounds. nih.govnih.gov However, its response to organophosphorus compounds can be influenced by the molecular structure. For instance, substituting the methyl group in fatty acid esters with larger alkyl groups, like butyl, can improve the flame-ionization efficiency. dss.go.th While widely used, FID is a destructive technique.

Flame Photometric Detection (FPD): FPD is highly selective for phosphorus- and sulfur-containing compounds, making it particularly well-suited for the analysis of organophosphonates. nih.govnih.govmdpi.com It offers excellent sensitivity for these target analytes, often reaching low microgram per liter levels. nih.gov

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides unparalleled specificity and structural information, making it the gold standard for identification. mdpi.comnih.govnist.govacs.org The mass spectrum of IMMP shows characteristic fragmentation patterns, including a base peak at m/z 97, which corresponds to the loss of both isopropyl groups. mdpi.com This technique allows for the definitive identification of IMMP and its derivatives, even in complex matrices. mdpi.comosti.gov

Table 1: Comparison of GC Detection Systems for Isopropyl Methyl Methylphosphonate Analysis
DetectorPrincipleSelectivitySensitivityStructural Information
Flame Ionization (FID) Ionization of organic compounds in a hydrogen-air flame.General for organic compounds.GoodNo
Flame Photometric (FPD) Emission of light from phosphorus/sulfur compounds in a hydrogen-rich flame.Selective for P and S containing compounds. nih.govnih.govmdpi.comHigh for P compounds. nih.govNo
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis of molecules.Highly selective based on mass. mdpi.comnih.govnist.govacs.orgVery HighYes, provides fragmentation patterns for identification. mdpi.com

The separation efficiency in GC is largely determined by the column.

Capillary Columns: Modern GC analyses of IMMP almost exclusively use capillary columns due to their high resolution and efficiency. nih.govmdpi.comnih.gov Typical dimensions are 30 meters in length with an internal diameter of 0.25 mm and a film thickness of 0.25 µm. mdpi.com

Stationary Phases: The choice of stationary phase is critical for achieving optimal separation. Nonpolar or low-polarity stationary phases are commonly used for the analysis of organophosphorus compounds. mdpi.com Examples include:

5% Phenyl methyl siloxane (e.g., HP-5, TG-5 SilMS): This is a widely used general-purpose phase that provides good separation for a broad range of compounds, including IMMP. mdpi.comresearchgate.net

SE-54: Another non-polar phase that has been successfully used for the separation of nerve agent homologues and dialkyl methylphosphonates. nist.gov

Fluorosilicone phases (e.g., FS-1265): These can offer unique selectivity for certain organophosphorus pesticide mixtures. tandfonline.com

Optimization of GC parameters such as temperature programming is crucial for achieving good resolution and reasonable analysis times. For example, a temperature program starting at 60°C and ramping up to 110°C has been used effectively for IMMP analysis, resulting in a retention time of approximately 8.5 minutes. mdpi.com

Table 2: Examples of GC Column Parameters for Organophosphonate Analysis
Stationary PhaseColumn TypeDimensionsApplicationReference
5% Phenyl methyl siloxane (HP-5)Capillary30 m x 0.32 mm, 0.25 µm filmIsopropyl para-toluenesulphonate researchgate.net
TG-5 SilMSCapillary30 m x 0.25 mm, 0.25 µm filmDi-isopropyl methyl phosphonate (B1237965) (DIMP) mdpi.com
SE-54Capillary25 m x 0.32 mm, 0.25 µm filmNerve agent homologues nist.gov
Fluorosilicone FS-1265Packed-Organophosphorus pesticides tandfonline.com

Liquid chromatography provides a powerful alternative to GC, particularly for less volatile or thermally labile derivatives of this compound. chromatographyonline.comchromatographyonline.com

HPLC is a versatile technique that utilizes high pressure to force a liquid mobile phase through a packed column, enabling high-resolution separations. For organophosphorus compounds, reversed-phase HPLC is a common approach. nih.gov

Methodologies: HPLC methods have been developed for the rapid quantitative analysis of organophosphorus pesticides, with detection limits often in the nanogram range. nih.gov The separation can be optimized by adjusting the mobile phase composition, such as the ratio of methanol (B129727) to water. chromatographyonline.comchromatographyonline.com

Columns: C18 columns are frequently employed for the separation of organophosphorus compounds. chromatographyonline.comchromatographyonline.com Mixed-mode columns, such as the Primesep SB which combines reversed-phase and anion-exchange characteristics, have also been used for the analysis of methylphosphonic acid and its derivatives. sielc.comsielc.com

Detection: UV detection is a common method, though its sensitivity may be limited for some compounds. chromatographyonline.comchromatographyonline.com For non-UV absorbing analytes, derivatization to introduce a chromophore or fluorophore can be employed to enhance detection. nih.gov

UPLC is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm), resulting in significantly higher separation efficiency and faster analysis times compared to traditional HPLC. sigmaaldrich.com This technique has been successfully applied to the trace-level analysis of nerve agent hydrolysis products, demonstrating its potential for the sensitive and rapid analysis of IMMP derivatives.

Liquid Chromatography (LC) Methodologies[9],[18],[19],[20],[21],[22],[23],

Ion Exchange Chromatography (IC) and Reversed-Phase Separations

Chromatographic techniques are essential for separating target analytes from complex sample matrices prior to detection. For polar compounds like the degradation products of this compound, ion exchange and reversed-phase chromatography are particularly effective.

Ion Exchange Chromatography (IC) is a process that separates ions and polar molecules based on their affinity to an ion exchanger. nih.gov It is particularly well-suited for the analysis of ionic species, such as the hydrolysis product of this compound, O-isopropyl methylphosphonic acid (IMPA). A convenient and rapid micro-anion exchange liquid chromatography (LC) procedure has been developed for the quantitative analysis of IMPA in serum samples. nih.gov This technique leverages the ionic interaction between the negatively charged phosphonic acid and a positively charged stationary phase to achieve separation from other matrix components.

Reversed-Phase Separations represent a cornerstone of modern liquid chromatography. biotage.com In this technique, a non-polar stationary phase is used with a polar mobile phase. biotage.com Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. biotage.com This method is highly versatile and has been successfully applied to the analysis of isopropyl methylphosphonic acid and related compounds. sielc.comantpedia.com For instance, a method using a Primesep SB reversed-phase anion-exchange column was developed for the separation of methylphosphonic, ethylphosphonic, ethyl methylphosphonic, and isopropyl methylphosphonic acids. sielc.com Another approach utilized a reverse-phase analytical column that combines the characteristics of a reversed-phase HPLC column with the ability to separate polar compounds for the determination of IMPA in soil. antpedia.com The separation mechanism is based on the hydrophobic binding interactions between the analyte and the stationary phase. biotage.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification and quantification of chemical compounds due to its high sensitivity and specificity. Various ionization and analysis methods are employed for the analysis of this compound and its derivatives. dtic.mil

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a sample molecule in the gas phase. wikipedia.orglibretexts.org This process imparts significant energy to the molecule, causing it to ionize and, crucially, to fragment in a reproducible manner. libretexts.orgyoutube.com The resulting fragmentation pattern serves as a "fingerprint," which is highly valuable for structural elucidation and identification by comparing it to spectral libraries. youtube.com

EI-MS is well-suited for volatile and thermally stable compounds like this compound, often in conjunction with Gas Chromatography (GC-MS). osti.gov The mass spectrum of this compound shows characteristic fragments that allow for its unambiguous identification. nist.gov A protocol for the derivatization of its parent acid (IMPA) into this compound allows for its detection by EI-GC-MS at low levels in soil matrices. osti.gov

Table 1: Characteristic EI-MS Fragments of this compound

m/z (Mass-to-Charge Ratio) Relative Intensity Possible Fragment Structure
111 High [M-C₃H₇]+
97 Moderate [CH₃P(O)OH]+
79 Moderate [CH₃PO₂H]+
43 High [C₃H₇]+

Note: This table is illustrative. The exact m/z values and relative intensities can be found in spectral databases like the NIST WebBook. nist.gov

Atmospheric Pressure Ionization Mass Spectrometry (API-MS)

Atmospheric Pressure Ionization (API) refers to a family of "soft" ionization techniques where ions are generated from the sample at atmospheric pressure before being introduced into the mass spectrometer's vacuum system. researchgate.netlibretexts.org This approach is ideal for analyzing thermally labile and less volatile compounds that are not amenable to EI-MS. libretexts.org Major API techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). slideshare.net

The atmospheric chemistry of this compound has been investigated using in situ API-MS. nih.gov This technique allowed for the real-time study of the products formed from its reaction with OH radicals in the atmosphere. nih.gov APCI, in particular, has been shown to be suitable for detecting shorter peptides and can be an alternative to ESI for certain analytes. mdpi.com The ionization process in API sources is fundamentally different from EI, typically involving proton transfer or adduct formation, which results in less fragmentation and a prominent molecular ion. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that produces ions directly from a liquid solution. nih.gov It is particularly useful for polar, thermally labile, and high-molecular-weight compounds. nih.govnih.gov The process generates multiply charged ions with minimal fragmentation, making it excellent for determining the molecular weight of an analyte. nih.gov

ESI-MS is increasingly used for the direct identification of chemical warfare agent degradation products in aqueous samples, as it often eliminates the need for derivatization. dtic.mil The analysis of this compound by LC-ESI-MS has been documented. dtic.mil At lower sampling cone voltages, the mass spectra are dominated by protonated molecules ([M+H]+) and sodiated adducts ([M+Na]+), which confirm the compound's molecular mass. dtic.mil By increasing the cone voltage, in-source fragmentation can be induced to provide structural information. dtic.mil

Table 2: ESI-MS Ions Observed for this compound

Ion Type Formula Observed m/z
Protonated Molecule [C₅H₁₃O₃P + H]⁺ 153
Sodiated Adduct [C₅H₁₃O₃P + Na]⁺ 175

Source: Based on data from ESI-MS analysis using a Micromass LCT™ instrument. dtic.mil

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are then analyzed. springernature.com This process provides a high degree of specificity and is used for both structural elucidation and highly selective quantitative analysis. nih.gov

Multiple Reaction Monitoring (MRM) is a targeted scanning mode used in tandem mass spectrometry for quantification. wikipedia.org Instead of scanning a full range of product ions, the instrument is set to monitor for one or more specific, predefined fragmentation reactions (transitions) of a target analyte. wikipedia.orgresearchgate.net This results in exceptional sensitivity and selectivity, making it a powerful tool for trace analysis in complex matrices. nih.gov An LC-MS/MS method using MRM has been developed for the quantitative analysis of O-isopropyl methylphosphonic acid (IMPA) in serum, demonstrating its applicability to derivatives of this compound. nih.gov Similarly, LC/MS/MS has been used to determine IMPA in soil extracts. antpedia.com

Table 3: Example MRM Transition for a Derivative (IMPA)

Analyte Precursor Ion (m/z) Product Ion (m/z) Application
O-Isopropyl methylphosphonic acid (IMPA) 137 [M-H]⁻ 97 [CH₃PO₂H - H]⁻ Quantitative analysis in serum nih.gov
O-Isopropyl methylphosphonic acid (IMPA) 139 [M+H]⁺ 97 [M+H-C₃H₆]⁺ Determination in soil antpedia.com

Note: This table shows examples of transitions for the hydrolysis product of this compound.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a method of mass analysis where ions are accelerated by an electric field of known strength. mdpi.com The ions then drift through a field-free region, and the time it takes for them to reach the detector is measured. This time-of-flight is dependent on the ion's mass-to-charge ratio, with lighter ions arriving sooner than heavier ones. A key advantage of TOF-MS is its high mass resolution and accuracy, allowing for the determination of an ion's elemental composition.

TOF-MS has been used in the analysis of this compound. ESI-MS data for the compound were acquired with a Micromass LCT time-of-flight mass spectrometer, which provided a resolution of 5000, enabling accurate mass measurements of the molecular ions. dtic.mil The high resolving power of TOF-MS is also beneficial when coupled with techniques like UPLC for the trace-level analysis of related compounds in complex matrices like food. acs.org

Ambient Ionization Mass Spectrometry (e.g., Paper Spray Mass Spectrometry)

Ambient ionization mass spectrometry (MS) represents a significant advancement in the field, allowing for the ionization of samples in their native environment with minimal or no preparation. nih.govnih.gov This approach drastically reduces the time and complexity of analysis compared to traditional methods. nih.gov Techniques like desorption electrospray ionization (DESI) and direct analysis in real time (DART) were among the first of these methods, introduced in 2004. nih.gov

Paper Spray Mass Spectrometry (PS-MS) is a prominent ambient ionization technique that is simple, fast, and effective for analyzing complex mixtures. purdue.edunih.gov In PS-MS, a small volume of a sample solution is applied to a triangular piece of paper. purdue.edu A high voltage is then applied to the paper, generating ions of the analyte that can be directly analyzed by a mass spectrometer. purdue.edu This method is versatile, applicable to a wide range of compounds from small organic molecules to large proteins. purdue.edu

The key advantages of PS-MS include its minimal sample preparation requirements and speed, making it suitable for high-throughput screening. thermofisher.com For instance, it has been successfully used for therapeutic drug monitoring in whole blood and detecting illicit drugs in urine. purdue.edu The technique demonstrates significant quantitative power and high sensitivity, with detection limits for some compounds reaching the nanogram-per-milliliter (ng/mL) level. purdue.eduthermofisher.com The simplicity of PS-MS and its compatibility with portable mass spectrometers make it a powerful tool for in-field analysis. purdue.edursc.org

The performance of PS-MS can be influenced by factors such as the choice of solvent and the type of paper substrate. nih.gov For example, printing paper has been found effective for the direct analysis of drugs in raw blood due to its smaller pore size, which can reduce background signals. nih.gov Furthermore, coupling paper spray ionization with techniques like high-field asymmetric ion mobility spectrometry (FAIMS) can enhance selectivity and improve limits of detection by reducing background interferences. thermofisher.com

Table 1: Features of Paper Spray Mass Spectrometry

Feature Description Source(s)
Principle Ions of an analyte are generated by applying a high voltage to a sample-wetted paper triangle. purdue.edu
Sample Type Applicable to a wide variety of compounds, including small organic molecules and complex biofluids. purdue.edunih.gov
Advantages Rapid analysis, minimal sample preparation, quantitative power, high sensitivity, and portability. nih.govthermofisher.comrsc.org
Detection Limits Can achieve low ng/mL levels for certain analytes. purdue.eduthermofisher.com
Enhancements Can be coupled with other techniques like FAIMS for improved selectivity. thermofisher.com

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds. Techniques such as FT-IR, NMR, and Raman spectroscopy provide detailed information about the molecular vibrations, nuclear spin states, and polarizability of molecules, respectively.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and determining the molecular structure of compounds. It has been used to investigate the products of reactions involving organophosphorus compounds like this compound (IMMP). nih.gov For instance, in situ FT-IR spectroscopy was employed to study the atmospheric chemistry of IMMP, helping to identify its reaction products. nih.gov

Quantitative vapor-phase FT-IR spectra of related compounds, such as dimethyl methylphosphonate (DMMP), have been successfully generated using systems that create a continuous vapor stream. dtic.mil This method allows for the collection of quantitative data, which is crucial for various applications. dtic.mil The infrared spectra of organophosphorus compounds exhibit characteristic absorption bands corresponding to P=O, P-O-C, and P-C bonds, which are vital for their identification.

High-pressure FT-IR spectroscopy has also been utilized to analyze the active sites of complex biological molecules, demonstrating the technique's versatility in studying molecular structures under different conditions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. youtube.com ¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. youtube.comlibretexts.org

In a typical ¹H NMR spectrum, four key pieces of information can be extracted:

Number of Signals: Indicates the number of chemically non-equivalent protons. libretexts.org

Chemical Shift (δ): Provides information about the electronic environment of the protons. Protons near electronegative atoms are deshielded and appear at higher chemical shifts (downfield). youtube.commsu.edu

Integration: The area under each signal is proportional to the number of protons it represents. youtube.com

Signal Splitting (Multiplicity): Reveals the number of protons on adjacent atoms. youtube.com

For a molecule like this compound, one would expect distinct signals for the methyl protons attached to the phosphorus atom, the methoxy (B1213986) protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts and splitting patterns of these signals would provide definitive structural confirmation. For example, the isopropyl group would show a characteristic doublet for the six methyl protons and a multiplet for the single methine proton. docbrown.inforesearchgate.net

Table 2: Predicted ¹H NMR Signals for this compound

Proton Group Expected Chemical Shift Range (ppm) Expected Multiplicity
P-CH₃ Varies (influenced by phosphorus) Doublet (due to coupling with ³¹P)
O-CH₃ ~3.1-3.8 Doublet (due to coupling with ³¹P)
CH (isopropyl) Varies (deshielded by oxygen) Multiplet (septet or octet)
CH₃ (isopropyl) ~1.2 Doublet

Note: This table is based on general principles of ¹H NMR spectroscopy. Actual values can vary based on solvent and experimental conditions. msu.edudocbrown.info

Raman spectroscopy provides vibrational information that is complementary to FT-IR spectroscopy. researchgate.net It is particularly useful for analyzing aqueous samples and symmetric vibrations that are weak in the IR spectrum. The Raman spectra of organophosphorus compounds like dimethyl methylphosphonate (DMMP) show characteristic peaks that can be used for identification. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal by orders of magnitude, enabling the detection of trace amounts of an analyte. scienceopen.com This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. ut.ac.irnih.gov

Paper-based SERS substrates have emerged as a low-cost, flexible, and efficient platform for practical analysis. ut.ac.irresearchgate.net These substrates can be fabricated by incorporating metal nanoparticles into paper, which then acts as a scaffold. nih.govresearchgate.net Paper-based SERS has shown great promise in various applications, including environmental monitoring and diagnostics, with high sensitivity and reproducibility. ut.ac.irnih.gov For example, paper-based SERS sensors have demonstrated the ability to detect analytes at picomolar concentrations. scienceopen.com The combination of the filtering capability of paper and the sensitivity of SERS makes it a promising tool for field applications, such as the detection of chemical aerosols. researchgate.net

Table 3: Comparison of Spectroscopic Techniques

Technique Principle Key Information Provided Application to IMMP Analysis Source(s)
FT-IR Absorption of infrared radiation causes molecular vibrations. Functional groups, molecular structure. Identification via characteristic P=O, P-O-C bands. nih.govdtic.mil
NMR Nuclear spin alignment in a magnetic field. Detailed molecular structure, connectivity, and conformation. Definitive structural elucidation. youtube.comlibretexts.org
Raman/SERS Inelastic scattering of monochromatic light. Molecular fingerprint, vibrational modes. Highly sensitive detection, especially with SERS. researchgate.netscienceopen.comut.ac.ir

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates gas-phase ions based on their size and shape as they drift through a gas under the influence of an electric field. iupac.orgnih.gov It is widely used for the field detection of volatile organic compounds, including chemical warfare agents and their simulants. iupac.orgresearchgate.netnih.gov

Handheld IMS devices, such as the Chemical Agent Monitor (CAM), are used to detect nerve and blister agent vapors, providing rapid warnings. iupac.orgnih.gov These instruments ionize the sample molecules and measure the time it takes for the ions to travel through a drift tube. nih.gov This drift time is characteristic of the ion's mobility, allowing for identification.

Di-isopropyl methyl phosphonate (DIMP), a compound structurally similar to IMMP, is often used as a simulant for nerve agents to test and calibrate IMS instruments. researchgate.netmdpi.com Studies have shown that IMS can detect DIMP at low parts-per-billion by volume (ppbv) concentrations in the air. researchgate.netmdpi.com The resolving power and resolution of IMS can be improved by operating at pressures above ambient conditions. nih.gov

IMS systems are known for their excellent sensitivity, with detection limits in the low ppbv range for many chemicals, and their rapid analysis time, often completing a spectrum in milliseconds. nih.govmdpi.com

Integrated Analytical Systems and Multi-Technique Approaches

To enhance selectivity and analytical confidence, a single analytical technique is often insufficient. Therefore, integrated and multi-technique approaches are commonly employed. The hyphenation of separation techniques with powerful detectors is a cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and highly effective combination for separating and identifying volatile and semi-volatile compounds. nih.gov In the context of organophosphorus compounds, GC separates the components of a mixture, and the MS provides mass spectra for definitive identification. nih.govnih.gov Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for non-volatile or thermally labile compounds, including the degradation products of chemical agents. iupac.org

In the realm of ambient ionization, combining techniques can overcome limitations. For example, coupling Paper Spray Mass Spectrometry with High-Field Asymmetric Ion Mobility Spectrometry (FAIMS) has been shown to improve the signal-to-noise ratio and lower the limits of detection by acting as an ion filter. thermofisher.com The investigation of the atmospheric chemistry of IMMP utilized a multi-technique approach, combining gas chromatography, in situ atmospheric pressure ionization mass spectrometry (API-MS), and in situ FT-IR spectroscopy to identify reaction products. nih.gov These integrated systems leverage the strengths of each technique to provide a more comprehensive and reliable analysis.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical first step in the analytical workflow, aiming to isolate and concentrate the target analytes from complex matrices, thereby minimizing interferences and enhancing detection sensitivity. Following extraction, derivatization is often employed to improve the volatility and thermal stability of the analytes, making them more amenable to gas chromatographic analysis.

A variety of extraction techniques are utilized to isolate IMMP and its degradation products from diverse environmental and material samples.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of organophosphonates from aqueous samples. For instance, a method for analyzing methylphosphonic acid, ethyl methylphosphonic acid, and isopropyl methylphosphonic acid in groundwater involves using a solid-phase extraction column packed with silica (B1680970) with a bonded quaternary amine phase. sigmaaldrich.com In another application, SPE is recommended for aqueous matrices to enhance detection limits before derivatization. For soil samples, a solid-phase extraction method can be employed to extract the analytes from a battlefield environment. cdc.gov Novel SPE techniques have also been developed for the analysis of nerve agent surrogates in drinking water, which can eliminate the need for derivatization. nih.gov

Ultrasonic Extraction: While not as commonly detailed specifically for IMMP, ultrasonic extraction is a general method used for extracting organic compounds from solid matrices like soil. The application of ultrasonic energy can enhance the efficiency of solvent extraction by disrupting the sample matrix and improving solvent penetration.

Wipe Sampling: This technique is essential for assessing surface contamination. It involves wiping a defined area with a material, often wetted with a solvent, to collect analytes for subsequent analysis. epa.gov Studies have evaluated the effectiveness of different wipe materials and solvents for collecting chemical warfare agent surrogates. cdc.gov For instance, isopropanol-wetted cellulosic wipes have shown acceptable recoveries for a variety of pesticides and related organic compounds from hard surfaces. cdc.gov The efficiency of wipe sampling can be crucial for decontamination verification and exposure assessment in various settings, including those potentially contaminated with hazardous drug residues. epa.govnih.gov

Derivatization is a key strategy to improve the chromatographic behavior and detectability of polar and non-volatile compounds like the degradation products of IMMP.

Methylation: This is a common derivatization technique for phosphonic acids. Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF4) has been effectively used for the simultaneous methylation of phosphonic and aminoethylsulfonic acids related to nerve agents in various soil types. nih.govosti.gov This process converts the acids into their more volatile methyl esters, enabling their detection by gas chromatography-mass spectrometry (GC-MS). nih.govosti.gov The optimal reaction time for this derivatization is generally found to be around 3 hours. nih.gov Another approach involves derivatization with methanolic trimethylphenylammonium hydroxide (B78521) after extraction. sigmaaldrich.com While diazomethane (B1218177) has historically been a primary reagent for methylation, concerns about its explosive nature have led to the exploration of safer alternatives. osti.gov

Esterification: This is a broader category of derivatization that includes methylation. The goal is to convert the acidic functional groups of the analytes into less polar and more volatile esters. The synthesis of IMMP itself involves the esterification of methylphosphonic acid with isopropyl alcohol.

Alkylation: This is another derivatization strategy that can be employed. For example, pentafluorobenzyl bromide has been used for the derivatization of methylmalonic acid, a different type of acid, indicating the potential for such reagents in the analysis of phosphonic acids. nih.gov

Analytical Performance Metrics: Method Detection Limits, Quantification Limits, Linearity, and Recovery

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. This involves the determination of several key performance metrics.

The following table provides a summary of analytical performance metrics for the analysis of diisopropyl methylphosphonate (DIMP), a compound structurally related to IMMP and often used as a simulant.

Analytical TechniqueMatrixDetection Limit (LOD)Quantification Limit (LOQ)Linearity Range
GC-MSLiquid Standard0.21 µg/mL mdpi.comdntb.gov.ua0.62 µg/mL mdpi.comdntb.gov.ua1.5 to 150 µg/mL dntb.gov.uanih.gov
Ion Mobility Spectrometry (IMS)Air0.24 ppbv (1.8 µg/m3) mdpi.com0.80 ppbv (6.0 µg/m3) mdpi.com2 to ~30 ppbv nih.gov
GC with FPDWater9.05 µg/L cdc.govdtic.milnih.gov--

The performance of analytical methods must be validated in the specific matrices of interest to account for potential matrix effects that can influence accuracy and precision.

Air: Ion mobility spectrometry (IMS) is a highly effective technique for the real-time, ultra-trace level detection of DIMP vapors in air, with detection limits in the low parts per billion (ppbv) range. mdpi.comnih.gov For a seven-point calibration curve of DIMP vapors from 2 to 500 ppbv, the detection limit was found to be 0.24 ppbv. mdpi.com

Soil: The analysis of organophosphonates in soil often involves extraction followed by LC/MS/MS. antpedia.com A method for determining various organophosphonates, including isopropyl methylphosphonic acid, in soil reported method detection limits ranging from 1.3 to 8.7 ppb. antpedia.com The recovery of organophosphorus pesticides from bee pollen, a complex matrix, has been evaluated using matrix solid-phase dispersion extraction, with recoveries for some compounds being greater than 70%. researchgate.net

Water: For the analysis of diisopropyl methylphosphonate in water, a gas chromatography method with a flame photometric detector reported a detection limit of 9.05 µg/L. cdc.govnih.gov In another study, the analysis of IMPA and PMPA using capillary electrophoresis had a detection limit of 100 µg/L and a quantification limit of 500 µg/L. nih.gov The method showed a linear response over the range of 0.5-100 µg/mL. nih.gov

Material Surfaces: Wipe sampling is the primary method for assessing contamination on surfaces. epa.gov The recovery efficiency of wipe sampling can vary depending on the surface type (porous vs. non-porous) and the solvent used. cdc.govepa.gov For instance, the removal efficiency of diazinon (B1670403) from various surfaces by extraction with methanol was found to be greater than 99.6%. researchgate.net

Microorganism Cultures: While specific data for IMMP in microorganism cultures is not readily available, the analysis of chemical warfare agent degradation products is relevant in studies of microbial degradation. nih.gov The analytical methods developed for other matrices would be applicable, with appropriate validation for the specific culture medium.

Environmental Fate and Degradation Pathways of Isopropyl Methyl Methylphosphonate and Its Hydrolysis Products

Hydrolytic Degradation Mechanisms and Kinetics

The primary pathway for the initial breakdown of isopropyl methyl methylphosphonate (B1257008) in aqueous environments is hydrolysis. This process involves the cleavage of the ester bonds, leading to the formation of more stable and water-soluble products.

Formation of Isopropyl Methylphosphonic Acid (IMPA) as a Primary Hydrolysis Product

The hydrolysis of isopropyl methyl methylphosphonate, similar to its structural analog, the nerve agent sarin (B92409) (isopropyl methylphosphonofluoridate), proceeds through the cleavage of one of its ester groups. This initial hydrolytic step results in the formation of isopropyl methylphosphonic acid (IMPA) and methanol (B129727). tandfonline.comtandfonline.com The reaction mechanism is influenced by pH, with different mechanisms dominating in acidic, neutral, and alkaline conditions. tandfonline.com In acidic solutions, the hydrolysis of phosphonates like di-isopropyl methylphosphonate (DIMP), a close surrogate, follows a first-order kinetics mechanism involving protonation and elimination of an ester group. tandfonline.com Conversely, in alkaline solutions, the degradation occurs via a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom. tandfonline.com In neutral solutions, water molecules facilitate the reaction. tandfonline.com

Subsequent Degradation to Methylphosphonic Acid (MPA) and Other Byproducts

Following its formation, isopropyl methylphosphonic acid (IMPA) can undergo further degradation. This secondary degradation pathway involves the hydrolysis of the remaining isopropyl ester bond, leading to the formation of methylphosphonic acid (MPA) and isopropanol (B130326). tandfonline.comnih.gov MPA is a more stable and persistent compound in the environment. oup.com The degradation of IMPA to MPA has been observed in both abiotic and biotic processes. tandfonline.comoup.com

Abiotic Transformation Processes

In addition to hydrolysis, this compound is subject to other abiotic transformation processes, primarily photodegradation and thermal decomposition, which can significantly contribute to its environmental breakdown.

Photodegradation Mechanisms (e.g., Photocatalytic Decomposition on TiO₂)

Photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), is an effective method for the decomposition of organophosphonates. Studies on sarin and its surrogates have shown that upon adsorption onto a TiO₂ surface and irradiation with UV light, these compounds undergo rapid decomposition. acs.org The process involves the generation of highly reactive hydroxyl radicals, which attack the organophosphonate molecule.

The photocatalytic decomposition of sarin on a TiO₂ film first leads to the formation of IMPA. Subsequently, both adsorbed sarin and IMPA are decomposed into smaller, less harmful products including isopropanol, acetone (B3395972), and formate, and eventually mineralized to phosphoric acid, water, and carbon dioxide. acs.org The degradation of a similar compound, ethyl methylphosphonate (EMPA), on TiO₂ was also found to produce methylphosphonic acid and phosphoric acid. researchgate.net

Thermal Decomposition Studies (e.g., on Alumina (B75360), Gas Phase Reactions)

Thermal decomposition represents another significant degradation pathway for this compound, especially at elevated temperatures. Research on the thermal decomposition of the surrogate diisopropyl methylphosphonate (DIMP) has provided insights into the likely products and mechanisms.

Studies on the thermal decomposition of DIMP on γ-alumina surfaces have shown that the degradation proceeds via propene elimination. dtic.mil Gas-phase pyrolysis studies of DIMP identified propylene (B89431), isopropanol, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA) as decomposition products. dtic.mil The proposed mechanism involves a two-step decomposition process. The first step is the unimolecular decomposition of the parent compound into IMP and propylene. The second step involves competing pathways for the decomposition of IMP, one leading to isopropanol and the other to propylene and MPA. dtic.mil

Biotic Degradation Processes

Microorganisms play a crucial role in the environmental fate of many organic compounds, including organophosphonates. The biodegradation of this compound and its hydrolysis products is a key process in their ultimate removal from the environment.

While direct microbial degradation of this compound is not extensively documented, studies have focused on the biodegradation of its primary hydrolysis product, isopropyl methylphosphonic acid (IMPA). Several bacterial species have been shown to utilize organophosphorus compounds as a source of phosphorus. oup.com The breakdown of these compounds is often initiated by enzymes called organophosphate hydrolases or phosphotriesterases, which catalyze the initial hydrolysis step. oup.com

Microbial consortia have been identified that can degrade IMPA, using it as a sole phosphorus source. This biodegradation process leads to the formation of methylphosphonic acid (MPA) and inorganic phosphate (B84403). oup.com The presence of free phosphate in the environment can, however, suppress the degradation of IMPA. oup.com The ability of microorganisms to break the stable carbon-phosphorus bond in phosphonates is a critical step in the complete mineralization of these compounds. nih.gov

Microbial Metabolism and Enzyme Pathways

Microorganisms have evolved sophisticated enzymatic systems to cleave the stable C-P bond in phosphonates, allowing them to utilize these compounds as a source of phosphorus or carbon. nih.gov The degradation of organophosphorus compounds is often initiated by a hydrolysis reaction catalyzed by enzymes such as phosphotriesterases (PTEs). aimspress.com These enzymes can cleave P-O, P-F, P-CN, and P-S bonds, representing a crucial first step in detoxification. aimspress.com

Several distinct enzymatic pathways for phosphonate (B1237965) catabolism have been identified in bacteria:

The C-P Lyase Pathway: This is a complex, multi-protein pathway capable of breaking the C-P bond in a wide variety of phosphonates. msu.rufrontiersin.org It is of fundamental importance for the destruction of non-activated C-P bonds. msu.ru The cycle of biosynthesis and catabolism of methylphosphonic acid by marine microbes, which involves the C-P lyase system, is a significant part of the phosphorus cycle in marine environments. nih.gov

Phosphonatase Pathways: These pathways involve hydrolase enzymes that act on phosphonates containing a β-carbonyl group, which facilitates the cleavage of the C-P bond. tamu.edu Key enzymes in this category include:

Phosphonoacetaldehyde (B103672) hydrolase (Phosphonatase): This enzyme catalyzes the cleavage of phosphonoacetaldehyde into acetaldehyde (B116499) and inorganic phosphate. msu.rufrontiersin.org The pathway often starts with the conversion of 2-aminoethylphosphonate (AEP) by a transaminase (PhnW) to phosphonoacetaldehyde, which is then cleaved by the hydrolase (PhnX). nih.govmdpi.com

Phosphonoacetate hydrolase: This enzyme degrades phosphonoacetate. msu.rufrontiersin.org In some pathways, phosphonoacetaldehyde is first oxidized to phosphonoacetate by a dehydrogenase (PhnY) before being cleaved by phosphonoacetate hydrolase (PhnA). nih.gov

Phosphonopyruvate (B1221233) hydrolase: This enzyme cleaves phosphonopyruvate to yield pyruvate (B1213749) and phosphate. msu.runih.gov

Oxidative Pathways: Some bacteria utilize an oxidative pathway for C-P bond cleavage. For instance, an oxidative pathway for the catabolism of methylphosphonic acid has been described in Gimesia maris. This pathway uses a non-heme Fe(II)-dependent oxygenase (GmPhnY*) to convert methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized by another enzyme (GmPhnZ1) to produce formic acid and inorganic phosphate. nih.gov

The initial step in the degradation of this compound would likely involve the hydrolytic cleavage of the ester bonds (P-O-C) by phosphotriesterases, yielding isopropyl methylphosphonic acid (IMPA) and methyl methylphosphonic acid, followed by cleavage of the C-P bond by enzymes like C-P lyase.

Identification of Bacterial Strains Capable of Phosphonate Degradation

Numerous bacterial strains have been isolated from contaminated environments that demonstrate the ability to degrade organophosphorus compounds. nih.gov These microorganisms often utilize the compounds as a source of carbon, phosphorus, or both. nih.gov While specific studies identifying strains that degrade this compound are limited, research on analogous compounds provides a strong indication of the types of bacteria that would be involved.

The first bacterium identified as capable of degrading an organophosphorus compound was a Flavobacterium sp. isolated in 1973. nih.govoup.com Since then, a variety of bacterial and some fungal species have been shown to degrade a wide range of these compounds. nih.govoup.com

These indigenous strains, isolated from contaminated soils, are considered to have high potential for use in bioremediation efforts due to their adaptation to the presence of such chemicals. iaea.orgresearchgate.net

Integration in Living Microorganism-Based Degradation Systems

Bioremediation, which utilizes the metabolic capabilities of microorganisms to mineralize organophosphorus compounds, presents an environmentally sound and cost-effective alternative to traditional chemical and physical decontamination methods. nih.govnih.gov These living degradation systems can be applied both in situ (in place) and ex situ (after excavation of contaminated material).

The development of these systems involves several key steps:

Isolation and Screening: Microorganisms are isolated from contaminated sites, such as farmland soils or industrial waste sites. iaea.orgresearchgate.net They are then screened for their tolerance to the pollutant and their ability to use it as a nutrient source. researchgate.net

Characterization: The optimal conditions for the growth and degradative activity of the selected strains are determined, including pH, temperature, and nutrient requirements. iaea.org

Genetic Engineering: In some cases, the genes responsible for the degradation enzymes, such as the opd (organophosphate degrading) gene, are isolated, cloned, and sometimes altered to enhance the enzyme's activity and stability. nih.govnih.gov These engineered genes can be transferred into robust bacterial hosts to create more efficient degradation systems. nih.gov

Consortium Development: Often, a consortium of different bacterial strains is used, as complete degradation of a complex pollutant may require several metabolic pathways not present in a single organism. iaea.org

Application: The cultured microorganisms are introduced into the contaminated soil or water. This process, known as bioaugmentation, can significantly accelerate the breakdown of the target pollutant.

Engineered microorganisms have been successfully tested for their ability to degrade various organophosphorus pollutants, including chemical warfare agents. nih.gov The use of indigenous microbial populations is particularly promising for the bioremediation of contaminated sites, as these organisms are already adapted to the environmental conditions. researchgate.net

Atmospheric Chemistry of Isopropyl Methyl Methylphosphonate

Gas-Phase Reaction Kinetics with Atmospheric Radicals (e.g., Hydroxyl Radicals, Nitrate (B79036) Radicals)

The dominant removal process for Isopropyl Methyl Methylphosphonate (B1257008) (IMMP) in the atmosphere during the daytime is its reaction with hydroxyl (OH) radicals. The rate constants for this reaction have been determined over a range of temperatures. Additionally, the reaction rate with nitrate (NO₃) radicals, an important nighttime oxidant, has been measured.

Studies using a relative rate method have determined the temperature-dependent rate expression for the gas-phase reaction of OH radicals with IMMP. nih.govacs.orgacs.org Over the temperature range of 283–350 K at atmospheric pressure, the rate expression is given as:

k_OH = 2.72 x 10⁻¹³ e^((1642±144)/T) cm³ molecule⁻¹ s⁻¹ nih.govacs.orgacs.org

At a standard atmospheric temperature of 298 K, this corresponds to a rate constant of 6.72 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.orgacs.org

The reaction with nitrate radicals is significantly slower. The rate constant for the gas-phase reaction of IMMP with NO₃ radicals has been measured at 296 ± 2 K. nih.gov

Interactive Data Table: Gas-Phase Reaction Rate Constants for IMMP

Atmospheric RadicalTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)
Hydroxyl (OH)283-3502.72 x 10⁻¹³ e^((1642±144)/T)
Hydroxyl (OH)2986.72 x 10⁻¹¹
Nitrate (NO₃)296 ± 2(4.8 ± 2.1) x 10⁻¹⁶

Ozonolysis Reactions and Associated Rate Constants

The reaction of Isopropyl Methyl Methylphosphonate with ozone (O₃) is a minor atmospheric loss process. Experimental measurements have placed an upper limit on the rate constant for this reaction.

At 296 ± 2 K, the rate constant for the gas-phase reaction of O₃ with IMMP was determined to be less than 7 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This slow rate indicates that ozonolysis is not a significant atmospheric sink for IMMP compared to its reaction with OH radicals. nih.gov

Interactive Data Table: Ozonolysis Reaction Rate Constant for IMMP

ReactantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)
Ozone (O₃)296 ± 2< 7 x 10⁻²⁰

Identification and Characterization of Atmospheric Degradation Products

The atmospheric degradation of this compound initiated by OH radicals leads to the formation of several products. These products have been identified using various analytical techniques, including in situ atmospheric pressure ionization mass spectrometry (API-MS) and Fourier transform infrared (FT-IR) spectroscopy. nih.govacs.org

The primary initial products from the reaction of OH radicals with IMMP are believed to be CH₃OP(O)(CH₃)OC(O)CH₃ and a methyl radical (•CH₃). nih.govacs.org In the presence of nitrogen oxides (NOₓ), the methyl radical undergoes subsequent reactions, leading to the formation of formaldehyde (B43269) (HCHO), methyl nitrite (B80452) (CH₃ONO), and methyl nitrate (CH₃ONO₂). nih.govacs.org

Proposed Reaction Mechanisms in Atmospheric Environments

The proposed atmospheric degradation mechanism for this compound is initiated by the abstraction of a hydrogen atom by an OH radical. nih.govacs.org The most likely site for this abstraction is the tertiary C-H bond in the isopropyl group, as it is the most weakly bonded.

The resulting organophosphate radical, (CH₃)₂ĊOP(O)(CH₃)OCH₃, then reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions, including reaction with nitric oxide (NO) to form an alkoxy radical, (CH₃)₂C(O•)OP(O)(CH₃)OCH₃. This alkoxy radical is proposed to decompose, yielding acetone (B3395972) ((CH₃)₂CO) and the •OP(O)(CH₃)OCH₃ radical.

However, experimental evidence suggests a different primary pathway. The identification of CH₃OP(O)(CH₃)OC(O)CH₃ as a major initial product points towards a mechanism involving the formation of an adduct between IMMP and the OH radical. nih.gov This adduct is thought to rearrange and decompose, leading to the observed products. nih.gov The formation of a methyl radical as a co-product, which subsequently reacts in the presence of NOₓ to form formaldehyde, methyl nitrite, and methyl nitrate, is consistent with this proposed mechanism. nih.govacs.org

Computational and Theoretical Investigations of Isopropyl Methyl Methylphosphonate

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies, particularly those employing density functional theory (DFT), are instrumental in exploring the reaction pathways of organophosphorus compounds. While specific quantum chemical studies focusing exclusively on Isopropyl methyl methylphosphonate (B1257008) are not abundant in publicly accessible literature, the principles of its reactivity can be inferred from studies on analogous compounds like dimethyl methylphosphonate (DMMP) and other phosphonates. researchgate.netrsc.org These studies often focus on hydrolysis and interactions with reactive atmospheric species. mdpi.comnih.govacs.org

Hydrolysis is a key degradation pathway for phosphonates. mdpi.com Theoretical studies on similar compounds suggest that the hydrolysis of the P-O-alkyl bond can proceed through different mechanisms depending on the conditions (e.g., acid or base catalysis). mdpi.com For IMMP, hydrolysis would involve the cleavage of either the P-O-isopropyl or P-O-methyl bond, leading to the formation of methylphosphonic acid, along with isopropyl alcohol or methanol (B129727), respectively. Quantum chemical calculations can model the transition states and activation energies for these reactions, providing a quantitative understanding of their kinetics. For instance, studies on the hydrolysis of other phosphonates have shown that the reaction rate can be significantly influenced by the nature of the alkyl group; under acidic conditions, isopropyl derivatives may hydrolyze faster than methyl esters, while the reverse can be true in basic conditions. mdpi.com

The following table summarizes key reaction mechanisms for organophosphorus compounds, which are applicable to Isopropyl methyl methylphosphonate.

Reaction TypeReactantsMajor ProductsComputational MethodKey Findings
Hydrolysis IMMP + H₂OMethylphosphonic acid, Isopropyl alcohol, MethanolDFTThe reaction proceeds via nucleophilic attack on the phosphorus center, with the stability of the leaving group influencing the preferred cleavage pathway. mdpi.com
Oxidation IMMP + •OHPhosphonic acids and other oxygenated productsDFTThe reaction is initiated by H-atom abstraction from the alkyl groups, with subsequent reactions leading to a variety of degradation products. nih.gov
Nucleophilic Substitution IMMP + Nucleophile (e.g., Halide)Substituted phosphonatesAb initio methodsThe electrophilic phosphorus center is susceptible to attack by strong nucleophiles, leading to the displacement of the alkoxy groups.

Ab Initio Molecular Dynamics Simulations of Degradation Processes

Ab initio molecular dynamics (AIMD) simulations provide a powerful means to study the time-evolution of chemical systems at the atomic level, offering detailed insights into complex degradation processes. researchgate.netarxiv.org While direct AIMD studies on this compound are limited, research on its close structural analog, diisopropyl methylphosphonate (DIMP), provides significant understanding of the degradation mechanisms on surfaces like alumina (B75360) (γ-Al₂O₃). arxiv.orgarxiv.org

These simulations show that on a γ-Al₂O₃ surface, DIMP readily adsorbs and undergoes decomposition, primarily through a propene elimination pathway at high temperatures (700–1000°C). arxiv.org The process involves the cleavage of a C-O bond in the isopropyl group, followed by the transfer of a hydrogen atom to a surface oxygen, resulting in the formation of propene. arxiv.org Given the structural similarity, a comparable degradation mechanism can be anticipated for IMMP, where the isopropyl group would be a likely site for initial decomposition on a reactive surface.

Metadynamics simulations, often used in conjunction with AIMD, have been employed to calculate the free energy barriers for such decomposition reactions. arxiv.org For DIMP on alumina, these calculations have shown that the activation barrier for decomposition decreases with increasing temperature, indicating that the degradation is more favorable at higher temperatures. arxiv.org These findings are crucial for developing effective thermal decomposition and catalytic degradation strategies for organophosphorus compounds.

The table below presents findings from AIMD simulations on DIMP, which are relevant for understanding the potential degradation of IMMP.

Simulation TypeSystemTemperature Range (°C)Key Degradation PathwayMain By-products
Born-Oppenheimer Molecular Dynamics (BOMD) DIMP on γ-Al₂O₃700–1000Propene eliminationPropene, Al-OCH(CH₃)₂ adsorbate
Metadynamics DIMP on γ-Al₂O₃Not specifiedC-O bond cleavage and H-transferPropene

Prediction of Degradation Pathways and Intermediates

The prediction of degradation pathways and the identification of intermediate products are crucial for assessing the environmental impact of a chemical. For this compound, atmospheric degradation initiated by hydroxyl (•OH) radicals is a significant pathway. nih.govacs.org

Experimental and theoretical studies have investigated the reaction of IMMP with •OH radicals. nih.govacs.org The reaction proceeds primarily through H-atom abstraction from the C-H bonds of the methoxy (B1213986) and isopropyl groups. The rate constants for these reactions have been determined over a range of temperatures. nih.gov

The major initial products of the •OH radical-initiated reaction of IMMP are proposed to be CH₃OP(O)(CH₃)OC(O)CH₃ and a methyl radical (•CH₃). nih.govacs.org Subsequent reactions of the methyl radical in the presence of nitrogen oxides (NOₓ) can lead to the formation of formaldehyde (B43269) (HCHO), methyl nitrite (B80452) (CH₃ONO), and methyl nitrate (B79036) (CH₃ONO₂). nih.govacs.org

Hydrolysis is another important degradation pathway, leading to the formation of methylphosphonic acid, isopropyl alcohol, and methanol. The specific hydrolysis products can depend on the reaction conditions.

The following table summarizes the predicted degradation products of this compound.

Degradation ProcessReactantMajor Intermediates/Products
Atmospheric Oxidation (with •OH) IMMPCH₃OP(O)(CH₃)OC(O)CH₃, •CH₃, HCHO, CH₃ONO, CH₃ONO₂
Hydrolysis IMMPMethylphosphonic acid, Isopropyl alcohol, Methanol

Modeling Environmental Behavior and Transport

Modeling the environmental behavior and transport of this compound is essential for predicting its distribution and persistence in various environmental compartments, including soil, water, and air. nih.gov Such models typically consider the compound's physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient, as well as environmental factors.

For organophosphorus compounds, soil sorption is a key process that influences their mobility and bioavailability. nih.gov The extent of sorption is often related to the soil's organic matter content and clay mineralogy. nih.gov While specific models for IMMP are not widely documented, general models for organophosphorus pesticides can be applied. These models often use quantitative structure-property relationships (QSPRs) to predict soil sorption coefficients based on the molecular structure of the compound. nih.gov

Atmospheric transport is another critical aspect of the environmental fate of semi-volatile organic compounds like IMMP. nih.gov Models for atmospheric transport consider factors such as emission rates, atmospheric chemistry (e.g., reaction with •OH radicals), and deposition processes (wet and dry deposition). nih.gov The atmospheric lifetime of IMMP is largely determined by its reaction rate with •OH radicals. nih.gov

The table below provides key parameters used in modeling the environmental fate of organophosphorus compounds, which would be relevant for this compound.

Model ParameterDescriptionRelevance to IMMP
Soil Sorption Coefficient (Koc) Describes the partitioning of the compound between soil organic carbon and water.Influences leaching into groundwater and surface runoff. nih.gov
Atmospheric Half-life The time required for the concentration of the compound in the atmosphere to decrease by half.Determined by the rate of reaction with atmospheric oxidants like •OH radicals. nih.gov
Henry's Law Constant Indicates the partitioning of the compound between air and water.Affects volatilization from water bodies and wet deposition from the atmosphere.
Bioconcentration Factor (BCF) Measures the accumulation of the compound in aquatic organisms from the surrounding water.Indicates the potential for bioaccumulation in the food chain.

Advanced Research Applications and Methodological Development

Development of Advanced Sensors for Real-Time Detection

The demand for immediate and on-site detection of organophosphorus compounds has spurred the development of advanced sensor technologies. These systems offer significant advantages over traditional laboratory-based methods, which are often time-consuming.

One of the leading technologies for real-time detection is Ion Mobility Spectrometry (IMS) . Portable, handheld IMS devices can detect and quantify vapors of organophosphorus compounds at ultra-trace levels within seconds. mdpi.comnih.gov For instance, studies on di-isopropyl methyl phosphonate (B1237965) (DIMP), a compound structurally similar to isopropyl methyl methylphosphonate (B1257008) and used as a sarin (B92409) simulant, have demonstrated the effectiveness of IMS. mdpi.com These devices can achieve a limit of detection (LoD) as low as 0.24 parts-per-billion by volume (ppbv) and a limit of quantification (LoQ) of 0.80 ppbv. nih.gov The technology relies on the ionization of the target molecule and its separation based on ionic mobility in an electric field. nih.gov

Another innovative approach is micro-calorimetric spectroscopy . This technique involves measuring the heat generated when target molecules adsorb onto the surface of a highly sensitive micromechanical thermal sensor. Researchers have successfully obtained infrared photothermal spectra for trace concentrations of compounds like DIMP, with results that align well with traditional infrared absorption spectra. iaea.org

Furthermore, research into nanostructured materials is paving the way for a new generation of chemical sensors. mdpi.com Materials such as manganese oxide nitrogen-doped graphene oxide with polypyrrole (MnO₂@NGO/PPy) have shown high sensitivity and selectivity for dimethyl methylphosphonate (DMMP), another widely used simulant. mdpi.com These sensors operate by detecting changes in properties, like the resonant frequency of a quartz crystal microbalance (QCM), when the sensing material interacts with the target chemical. mdpi.com

Table 1: Performance of Advanced Sensors for Organophosphonate Simulant Detection

Sensor Technology Target Compound (Simulant) Key Performance Metrics Reference
Time-of-Flight Ion Mobility Spectrometry (ToF IMS) Di-isopropyl methyl phosphonate (DIMP) LoD: 0.24 ppbv; LoQ: 0.80 ppbv; Real-time response (seconds) nih.gov
Micro-calorimetric Spectroscopy Di-isopropyl methyl phosphonate (DIMP) Provides photothermal spectra in agreement with traditional IR spectra for trace concentrations. iaea.org
Quartz Crystal Microbalance (QCM) with Nanocomposite Dimethyl methylphosphonate (DMMP) Sensitivity: 1.26 Hz/ppm; Good selectivity over other volatile organic compounds. mdpi.com

This table is interactive. Click on the headers to sort.

Interlaboratory Comparison Studies and Standardization of Analytical Methods

To ensure the consistency and reliability of data, the standardization of analytical methods is paramount. Interlaboratory comparison studies, or proficiency tests, are essential for validating methods and demonstrating competency among different analytical facilities. The development of robust, validated, and standardized analytical procedures is a core focus of regulatory and research chemistry.

A common and well-established technique for the analysis of organophosphonates is Gas Chromatography (GC) . A method using a Flame Photometric Detector (GC-FPD) was developed for the determination of DIMP, DMMP, and trimethyl phosphate (B84403) in aqueous samples. dtic.mil The development process involves rigorous testing to establish key performance parameters. dtic.mil For example, the precision and accuracy of the method were determined by analyzing water samples spiked with known concentrations of the target compounds. dtic.mil Such studies establish the method's detection limit, ensuring that it is sensitive enough for its intended purpose. dtic.mil

Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have also been developed for the quantitative analysis of O-isopropyl methylphosphonic acid (IMPA), a hydrolysis product of sarin. nih.gov This method offers high sensitivity and specificity, allowing for the detection of low levels of the analyte in complex matrices like serum. nih.gov The standardization of these advanced methods is crucial for obtaining comparable results in forensic and environmental analyses.

Table 2: Standardized GC-FPD Method Performance for DIMP

Parameter Value Conditions Reference
Analytical Technique Gas Chromatography-Flame Photometric Detector (GC-FPD) - dtic.mil
Target Analyte Di-isopropyl methyl phosphonate (DIMP) In the presence of 10 mg/L each of DMMP and TMP dtic.mil
Detection Limit (90% Confidence) 9.05 µg/L Aqueous samples dtic.mil
Spiked Concentration Range 4.92 to 98.40 µg/L Aqueous samples dtic.mil
Analysis Rate 20 samples per eight-hour day (post-preparation) - dtic.mil

This table is interactive. Click on the headers to sort.

Future Directions in Isopropyl Methyl Methylphosphonate Research

The field of organophosphorus compound analysis is dynamic, with several promising future directions. A key area of development is in sample preparation and extraction techniques, which aim to be more efficient, environmentally friendly, and suitable for automation. nih.gov Novel methods like Gas Diffusion Microextraction (GDME) and Gas Purge Microsyringe Extraction (GP-MSE) coupled with GC-MS offer significant advantages over traditional methods in terms of sensitivity and reduced solvent consumption. nih.govnih.gov

Research into the environmental fate and decomposition of these compounds is also a critical future direction. Studies using ab initio molecular dynamics simulations are providing detailed, atomistic-level insights into how compounds like DIMP decompose on surfaces such as aluminum oxide. acs.org This fundamental research helps in understanding the transformation of these compounds in the environment and can guide the development of effective decontamination technologies. acs.org

Furthermore, suspect and non-target screening using high-resolution mass spectrometry is uncovering previously unidentified organophosphorus compounds in environmental samples like wastewater treatment plant effluents. acs.org This highlights the need for continued research to identify new compounds of interest, understand their potential risks, and develop analytical standards for their monitoring. acs.org The use of chemical surrogates or simulants like DIMP and DMMP will continue to be essential for safely conducting laboratory experiments that inform these research areas. acs.org

Q & A

Q. What are the established synthesis routes and purification protocols for IMMP?

IMMP can be synthesized via esterification of methylphosphonic acid with isopropyl alcohol under controlled conditions. Key steps include using anhydrous reagents to prevent hydrolysis and employing vacuum distillation for purification . Discrepancies in reported mass spectra (e.g., derivatization with diazomethane) highlight the need for rigorous validation of synthetic yields and purity using techniques like GC-MS and NMR .

Q. Which analytical techniques are most reliable for characterizing IMMP’s structural and physicochemical properties?

  • GC-MS : Electron ionization (70 eV) and chemical ionization (CI-MS) are standard for identifying fragmentation patterns and molecular ions (e.g., base ion at m/z 152) .
  • NMR : Parameters for aqueous-phase analysis (e.g., pH-dependent chemical shifts of phosphonate groups) are critical for confirming structural integrity .
  • FTIR : Phosphorus-oxygen stretching vibrations (~1250 cm⁻¹) validate ester bond formation .

Q. How can researchers optimize environmental detection of IMMP in soil or water samples?

Pressurized fluid extraction (ASTM E2866-21) coupled with liquid chromatography-mass spectrometry (LC-MS) is recommended for trace analysis in soil. For aqueous matrices, solid-phase extraction (SPE) followed by derivatization enhances detection limits .

Advanced Research Questions

Q. How should conflicting mass spectrometry data for IMMP derivatives be resolved?

Discrepancies in fragmentation patterns (e.g., between diazomethane-derivatized and commercial samples) require cross-validation using high-resolution MS (HRMS) and isotopic labeling. Comparative studies with reference standards (e.g., cyclohexyl methylphosphonate) can clarify ambiguities in spectral interpretation .

Q. What are the dominant degradation pathways of IMMP under environmental or biological conditions?

IMMP hydrolyzes to methylphosphonic acid (MPA) in acidic or alkaline conditions. In biological systems, enzymatic cleavage via phosphatases produces isopropyl methylphosphonic acid (IMPA), detectable in urine or blood via LC-MS/MS . Advanced studies should incorporate kinetic modeling to predict half-lives in varying pH/temperature regimes .

Q. What computational methods are used to predict IMMP’s reactivity and environmental fate?

Density functional theory (DFT) simulations model hydrolysis kinetics and adsorption behavior on soil organic matter. Molecular docking studies assess interactions with enzymes (e.g., phosphotriesterases) to predict biodegradation potential .

Q. How do structural modifications (e.g., alkyl chain length) alter IMMP’s physicochemical properties?

Comparative studies with analogs like dimethyl methylphosphonate (DMMP) and diethyl isopropylphosphonate reveal that longer alkyl chains increase hydrophobicity (logP values) but reduce hydrolysis rates. Quantitative structure-activity relationship (QSAR) models can guide the design of phosphonates with tailored stability .

Methodological Guidance for Data Interpretation

  • Reproducibility in Synthesis : Always report reaction conditions (temperature, catalyst, solvent) and validate purity via orthogonal methods (e.g., NMR + MS) .
  • Conflict Resolution in Spectral Data : Use CI-MS to confirm molecular weights and isotopic labeling to trace fragmentation pathways .
  • Environmental Sampling : Spike recovery experiments and matrix-matched calibration are essential for accurate quantification in complex samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.